

# Technical Synthesis Guide: 5-Chloro-6-phenylpyridazin-3-ol

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## Compound of Interest

Compound Name: 5-Chloro-6-phenylpyridazin-3-ol

CAS No.: 51660-08-3

Cat. No.: B1272196

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## Executive Summary & Molecule Profile

Target Molecule: **5-Chloro-6-phenylpyridazin-3-ol** CAS RN: 13504-85-3 (for the oxo-tautomer) Core Structure: Pyridazine (1,2-diazine) scaffold with a phenyl group at C6 and a chlorine at C5.<sup>[1][2][3][4][5][6][7][8][9]</sup> Tautomerism: This molecule exhibits lactam-lactim tautomerism. While the user specifies the 3-ol (lactim) form, the compound exists predominantly as the 3(2H)-one (lactam) in the solid state and in polar solvents. Synthetic protocols target the stable 3-one form, which serves as the nucleophilic "3-ol" equivalent in downstream O-alkylation reactions (e.g., synthesis of pyridazinone herbicides or fungicides).

Primary Application: Key intermediate for agrochemicals (e.g., Pyridate precursors) and COX-2 inhibitors.

## Synthesis Strategy: The Mucochloric Acid Cascade

The most authoritative and scalable route involves a three-stage cascade:

- Friedel-Crafts Alkylation: Mucochloric acid

3,4-dichloro-5-hydroxy-5-phenylfuran-2(5H)-one.

- Cyclocondensation: Furanone intermediate + Hydrazine

4,5-dichloro-6-phenylpyridazin-3(2H)-one.

- Regioselective Hydrodechlorination: Selective removal of the C4-chlorine using Zinc/Acetic Acid to yield the target.

## Reaction Pathway Visualization

The following diagram illustrates the chemical causality and flow of the synthesis.



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Figure 1: The stepwise transformation from mucochloric acid to the target pyridazinone via furanone intermediate.

## Detailed Experimental Protocols

### Step 1: Friedel-Crafts Pseudo-Chloride Formation

Objective: Attach the phenyl ring to the furanone scaffold. Mechanism: Mucochloric acid reacts in its open-chain or pseudo-acid chloride form. Aluminum chloride catalyzes the electrophilic aromatic substitution on benzene.

- Reagents:

- Mucochloric acid (1.0 eq)
- Benzene (Excess, acts as solvent/reagent)
- Aluminum Chloride ( ), anhydrous (2.2 eq)
- Protocol:
  - Setup: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and drying tube ( ). Purge with .
  - Charging: Add anhydrous benzene (approx. 5 mL per mmol of substrate) and (powdered). Cool the suspension to 0–5°C using an ice bath.
  - Addition: Add Mucochloric acid portion-wise over 30 minutes. The reaction is exothermic; maintain internal temperature .
  - Reaction: Allow the mixture to warm to room temperature (20–25°C). Stir vigorously for 3–5 hours. The mixture will darken and become viscous.
  - Quench: Pour the reaction mixture slowly onto crushed ice/HCl (conc.) mixture (5:1 w/v) with vigorous stirring to hydrolyze the aluminum complex.
  - Workup: Separate the organic layer.<sup>[10][11]</sup> Extract the aqueous layer with Ethyl Acetate ( ). Combine organic phases, wash with brine, dry over anhydrous , and concentrate in vacuo.
  - Product: 3,4-dichloro-5-hydroxy-5-phenylfuran-2(5H)-one. Usually obtained as a crystalline solid. Yield: 60–75%.

## Step 2: Cyclocondensation with Hydrazine

Objective: Transform the furanone ring into the pyridazine ring. Mechanism: Nucleophilic attack of hydrazine on the lactone carbonyl and the hemiacetal carbon, followed by dehydration.

- Reagents:
  - Intermediate 1 (from Step 1)
  - Hydrazine Hydrate (80% or 100%) (1.2 eq)
  - Ethanol or Methanol (Solvent)
- Protocol:
  - Dissolution: Dissolve the furanone intermediate in Ethanol (10 mL/g).
  - Addition: Add Hydrazine Hydrate dropwise at room temperature. A transient color change (often orange/red) may occur.
  - Cyclization: Heat the mixture to reflux (78°C) for 2–3 hours. Monitor by TLC (the starting material spot should disappear).
  - Isolation: Cool the mixture to room temperature. The product, 4,5-dichloro-6-phenylpyridazin-3(2H)-one, typically precipitates as a white or off-white solid.
  - Purification: Filter the solid. Wash with cold ethanol and diethyl ether. Recrystallize from Ethanol/DMF if necessary. Yield: 85–90%.

## Step 3: Regioselective Hydrodechlorination

Objective: Selectively remove the chlorine atom at position 4 to yield the 5-chloro target.

Scientific Rationale: In 4,5-dichloro-3-pyridazinones, the chlorine at position 4 (vinylogous to the carbonyl) is electronically more susceptible to reduction by Zinc than the chlorine at position 5 (adjacent to the phenyl ring).

- Reagents:

- 4,5-dichloro-6-phenylpyridazin-3(2H)-one (1.0 eq)
- Zinc Dust (Activated) (3.0 eq)
- Acetic Acid (Glacial) (Solvent)
- Protocol:
  - Suspension: Suspend the dichloropyridazinone in Glacial Acetic Acid (15 mL/g).
  - Activation: Heat the mixture to 60–70°C.
  - Reduction: Add Zinc dust in small portions over 1 hour. Caution: Hydrogen gas evolution.
  - Monitoring: Maintain temperature at 80–90°C for 2–4 hours. Monitor strictly by HPLC or TLC to prevent over-reduction (removal of both chlorines).
  - Workup: Filter the hot solution to remove unreacted Zinc. Pour the filtrate into ice water (10x volume).
  - Precipitation: The target 5-chloro-6-phenylpyridazin-3(2H)-one will precipitate. Filter, wash with water until neutral pH, and dry.
  - Validation:

NMR should show a singlet at approx  
7.1–7.2 ppm (the proton at C4).

## Analytical Data & QC Parameters



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## Critical Control Points & Troubleshooting

### Workup Logic Diagram

The following diagram details the critical separation logic for Step 1 to ensure removal of Aluminum salts, which can poison the hydrazine step.



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## Troubleshooting Table



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## References

- Synthesis of 5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives. Wu, J., Song, B., et al.[4][12] *Molecules*, 2009, 14, 3676-3687.[12] [\[Link\]](#) (Primary source for the Mucochloric acid condensation and subsequent functionalization).
- Mucochloric and Mucobromic Acids: Inexpensive, Highly Functionalised Starting Materials. Bellina, F., & Rossi, R.[5] *Current Organic Chemistry*, 2010. [\[Link\]](#) (Authoritative review on the reactivity of mucochloric acid in Friedel-Crafts reactions).
- Pyridazin-3(2H)-ones: Synthesis, reactivity, applications. Boukharsa, Y., et al.[1][7] *J. Chem. Pharm.[1] Res.*, 2014. [\[Link\]](#) (General overview of pyridazinone ring closure mechanisms).

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## Sources

- 1. [scispace.com](https://scispace.com) [[scispace.com](https://scispace.com)]
- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]

- [3. researchgate.net \[researchgate.net\]](#)
- [4. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3\(2H\)-one Derivatives - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. benthamscience.com \[benthamscience.com\]](#)
- [6. Phenyl 4,5-Dichloro-6-Oxopyridazine-1\(6H\)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions \[organic-chemistry.org\]](#)
- [7. Redirecting \[linkinghub.elsevier.com\]](#)
- [8. userpage.fu-berlin.de \[userpage.fu-berlin.de\]](#)
- [9. CAS 40020-05-1: 4,6-dichloro-3-phenylpyridazine \[cymitquimica.com\]](#)
- [10. researchgate.net \[researchgate.net\]](#)
- [11. mdpi.com \[mdpi.com\]](#)
- [12. researchgate.net \[researchgate.net\]](#)
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